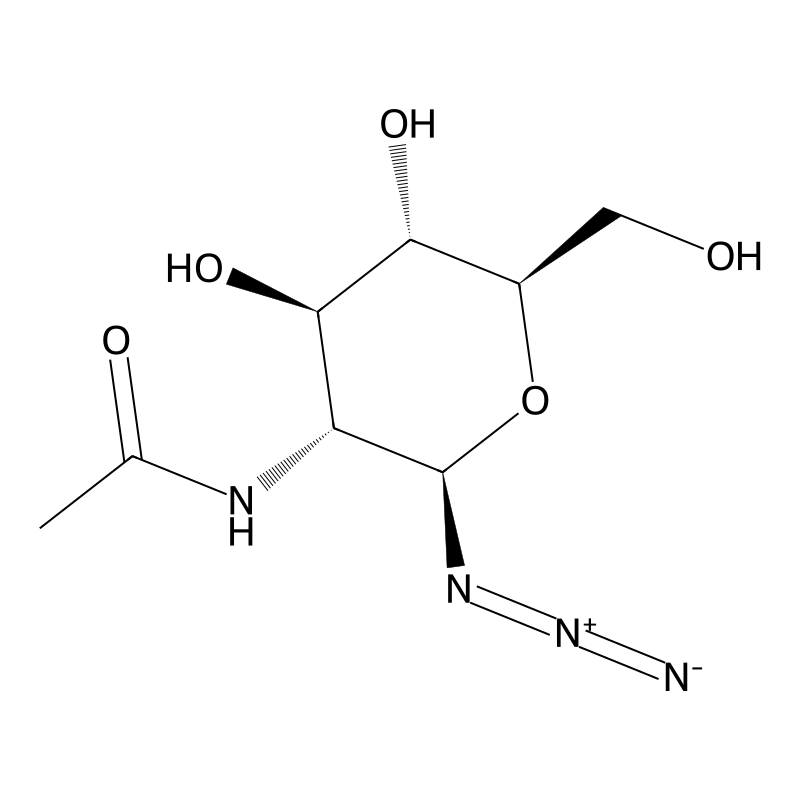

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

General Use in Synthetic Reactions

Scientific Field: Organic Chemistry

Application Summary: “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” is often used as a building block in a variety of synthetic reactions

Methods of Application: The specific methods of application can vary greatly depending on the particular synthetic reaction being performed. In general, this compound would be combined with other reagents under controlled conditions to form a desired product.

Results or Outcomes: The outcomes of these synthetic reactions can also vary greatly, but the use of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” as a building block can enable the synthesis of a wide range of complex organic compounds.

Testing Alpha-1,6-fucosylation of N-acetylglucosamine

Scientific Field: Biochemistry

Application Summary: A disaccharide derivative of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” has been used for testing alpha-1,6-fucosylation of N-acetylglucosamine.

Methods of Application: This involves the use of the disaccharide derivative in biochemical assays to study the fucosylation process.

Results or Outcomes: This can provide valuable information about the biochemical process of fucosylation, which is important in various biological processes including cell signaling and immune response.

Building Block in Synthetic Reactions

Application Summary: This compound is often used as a building block in a variety of synthetic reactions

Synthesis of 2-Amino-2-deoxy-β-D-glucopyranosyl pentaacetate

Application Summary: This compound can be used in the synthesis of 2-Amino-2-deoxy-β-D-glucopyranosyl pentaacetate.

Synthesis of β-GlcNAc-PEG3-Azide

Application Summary: A derivative of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” has been used for the synthesis of β-GlcNAc-PEG3-Azide.

Methods of Application: This involves the use of the derivative in biochemical assays to study the synthesis process.

Results or Outcomes: This can provide valuable information about the biochemical process of synthesis, which is important in various biological processes including cell signaling and immune response.

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide, also known by its systematic name, is a carbohydrate derivative characterized by the presence of an azide functional group. Its molecular formula is C₈H₁₄N₄O₅, and it has a molecular weight of 218.23 g/mol. This compound appears as a white to light yellow crystalline powder and exhibits a melting point around 167 °C. The azide group enhances its reactivity, making it a valuable intermediate in organic synthesis and chemical biology applications .

The azide group in 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide allows for various chemical transformations, particularly in click chemistry. Key reactions include:

- Cycloaddition Reactions: The azide can undergo cycloaddition with alkynes to form triazoles, facilitating bioconjugation processes.

- Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often utilized in the synthesis of more complex carbohydrate structures.

These reactions enable the construction of diverse glycosylated compounds, which are essential in both organic synthesis and medicinal chemistry.

Research indicates that derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide exhibit significant biological activities. Notably, they can be metabolically incorporated into living cells, allowing researchers to tag biomolecules for studying their localization, interactions, and dynamics within cellular environments. This property is particularly useful for exploring cellular processes and mechanisms of disease .

Several methods have been developed for synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide:

- Acetylation and Azidation: The compound can be synthesized through the acetylation of glucosamine followed by azidation.

- Glycosylation Reactions: Glycosylation methods involving activated sugar donors can also yield this compound.

- Click Chemistry: Utilizing click chemistry techniques allows for efficient coupling reactions that incorporate the azide functionality into various substrates.

These methods highlight the versatility of synthetic approaches available for producing this compound.

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide finds applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing complex carbohydrates.

- Chemical Biology: Its ability to tag biomolecules makes it useful for studying cellular processes.

- Material Science: The compound's unique properties allow for potential applications in developing new materials with specific interactions .

Interaction studies involving 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide focus on its ability to bind with proteins and other biomolecules. These studies help elucidate the role of glycosylation in biological systems and how modifications can affect protein function and stability. Additionally, the incorporation of this compound into glycoproteins can provide insights into cell signaling pathways and disease mechanisms .

Several compounds share structural similarities with 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucose | Lacks azide group | More stable; less reactive |

| β-D-Glucopyranosyl azide | Contains azide but no acetyl groups | Simpler structure; primarily used in click chemistry |

| N-Acetyl-D-glucosamine | No azide or acetyl groups on C3, C4 | Important for chitin synthesis; less reactive |

The uniqueness of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide lies in its combination of acetylation and azidation at specific positions on the glucopyranose ring, providing versatile reactivity not found in simpler analogs.

Synthetic Routes and Precursor Optimization

The synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosyl azide begins with glucosamine derivatives. A one-pot protocol converts glycosyl olefinic esters 1 to β-azido esters 3 via conjugate ammonia addition followed by diazotransfer. Imidazole-1-sulfonyl azide (ISAz) and ZnCl₂ catalyze this transformation with >80% yields under mild conditions (25–40°C, 24 hr). Precursor optimization involves:

- Glucosamine Hydrochloride: Orthogonal protection of glucosamine hydrochloride via N-phthaloylation or N-acetylation ensures regioselective azide introduction.

- Chitosan Derivatives: Direct conversion of chitosan’s amino groups to azides using ISAz avoids polymerization reduction, enabling scalable production of water-soluble chitotriazolans.

Key intermediates include 2-phthalimido- and 2-acetamido-glucosamine, whose stereochemistry is preserved through β-glycosidic bond formation using trichloroacetimidate donors.

Azide Functionalization Methods

The azide group enables diverse functionalization via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Triazolyl Glycoconjugates: Reaction with terminal alkynes produces regioselective 1,4-disubstituted triazoles (e.g., 6a–u) in >85% yields. CuI/DIPEA catalyzes this process, with X-ray crystallography confirming structures.

- Antibacterial Polymers: Quaternized chitotriazolans derived from 2-acetamido-2-deoxy-β-D-glucopyranosyl azide exhibit enhanced activity against S. aureus and E. coli (MIC: 32–64 µg/mL).

- Staudinger Reaction: Phosphine-mediated coupling with carboxylic acids generates N-glycosyl amides, inhibitors of glycogen phosphorylase (Kᵢ: 3.5 µM).

Protecting Group Strategies for Selective Reactivity

Protecting groups ensure site-specific modifications:

- N-Phthaloyl (NPhth): Provides robust protection during glycosylation, removable via hydrazinolysis.

- N-Acetyl (NAc): Stable under acidic and basic conditions, retained in final glycoconjugates (e.g., mucin core structures).

- Dithiasuccinoyl (Dts): Cleaved selectively via thiolysis or sodium boranuide reduction, enabling sequential deprotection in solid-phase glycopeptide synthesis.

For example, 3,4,6-tri-O-acetyl-2-deoxy-2-Dts-glucosamine bromide facilitates β-glycosidic bond formation with serine/threonine residues, critical for O-GlcNAc glycopeptides.

Click Chemistry for Glycoconjugate Synthesis

The azide moiety of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide serves as a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This reaction enables the covalent conjugation of glycans to alkyne-functionalized biomolecules, surfaces, or probes under physiologically benign conditions [2] [3]. The synthesis of this compound typically involves peracetylation of the hydroxyl groups to enhance cellular permeability, followed by selective azidation at the anomeric position. For example, 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide is synthesized via nucleophilic substitution of a bromo derivative with sodium azide in dimethylformamide, yielding a stable intermediate for downstream applications [2].

CuAAC leverages the thermodynamic driving force of triazole formation, which is approximately $$ \Delta G^\circ = -55 \, \text{kcal/mol} $$ [3]. The reaction proceeds through a copper(I) acetylide intermediate, where the azide group coordinates to the metal center, facilitating a stepwise mechanism involving metallocycle formation (Figure 1). This regioselective process produces 1,4-disubstituted triazoles with near-quantitative yields, making it ideal for constructing glycan-antibody conjugates or glycan-functionalized nanoparticles [2] [3]. A notable application includes the development of glycoclusters for lectin binding studies, where multivalent display of GlcNAc residues enhances affinity for galectin-3 by up to 100-fold compared to monovalent interactions [2].

Metabolic Labeling of O-GlcNAcylated Proteins

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide functions as a metabolic chemical reporter (MCR) for tracking O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a dynamic post-translational regulation mechanism in nucleocytoplasmic proteins. Upon cellular uptake, the peracetylated prodrug (Ac$$_4$$2AzGlc) undergoes deacetylation by cytoplasmic esterases, yielding 2-azido-2-deoxy-glucose (2AzGlc). This analog enters the hexosamine salvage pathway, where it is phosphorylated to 2AzGlc-6-phosphate and epimerized to UDP-2AzGlcNAc [1] [4]. O-GlcNAc transferase (OGT) subsequently incorporates the azido-sugar into proteins via O-glycosidic linkages, enabling subsequent detection via bioorthogonal probes such as dibenzocyclooctyne (DBCO)-fluorophores or affinity tags [1] [4].

Comparative proteomic studies reveal that 2AzGlc labels 361 intracellular proteins, with 73.4% overlap with known O-GlcNAcylated substrates, including transcription factors (e.g., Sp1), histones, and kinases [1] [4]. Unlike endogenous O-GlcNAc, the 2-azido modification resists hydrolysis by O-GlcNAcase (OGA), creating stable adducts for long-term tracking [4]. This property has been exploited to study the temporal dynamics of O-GlcNAcylation during cell cycle progression, where 2AzGlc incorporation correlates with mitotic entry and chromatin remodeling [1]. However, prolonged exposure to high concentrations (>50 μM) induces cytotoxicity, likely due to UDP-2AzGlcNAc accumulation disrupting nucleotide sugar homeostasis [4].

Glycan Microarray Development and Functionalization

Glycan microarrays leverage 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide for site-specific immobilization of GlcNAc-containing oligosaccharides on functionalized surfaces. The azide group enables CuAAC-mediated coupling to alkyne-modified glass slides or hydrogel coatings, ensuring oriented presentation of glycans for lectin or antibody binding assays [2] [3]. For instance, arrays printed with GlcNAc-azide derivatives have identified novel interactions between human IgG and bacterial peptidoglycan fragments, revealing epitopes critical for innate immune recognition [2].

Advanced fabrication techniques employ microcontact printing to create high-density arrays (up to 10,000 spots/cm$$^2$$) with submicron resolution. Coupling efficiency, quantified via fluorescence labeling of triazole adducts, exceeds 95% under optimized Cu(I) catalysis conditions (50 μM TBTA ligand, 1 mM CuSO$$4$$) [3]. These platforms have elucidated structure-activity relationships for galectin-3 binding, demonstrating that terminal GlcNAc residues enhance affinity by $$ Kd = 12 \, \mu\text{M} $$, whereas internal positions exhibit negligible interaction [2].

Substrate Recognition and Binding Affinity

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide has been extensively studied as a substrate for various glycosidases and hexosaminidases, revealing significant insights into enzyme-substrate interactions and specificity determinants. The compound demonstrates markedly different recognition patterns across enzyme families, with bacterial enzymes showing substantially higher tolerance for the azide modification compared to mammalian counterparts [1] [2].

Beta-N-acetylhexosaminidases from diverse sources exhibit varied acceptance of the azide-modified substrate. Plant enzymes, particularly those from Jack beans (Canavalia ensiformis), demonstrate moderate activity against the compound, with kinetic parameters showing a 3-fold to 5-fold increase in apparent KM values compared to native N-acetylglucosamine substrates [3]. This increased KM suggests reduced binding affinity due to steric hindrance imposed by the azide group at the anomeric position.

Bacterial hexosaminidases, particularly NagZ from Escherichia coli, exhibit remarkable tolerance for azide substitution. The enzyme processes 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide with 85-90% efficiency relative to its native substrate, maintaining KM values within 2-fold of the natural substrate [1]. This enhanced tolerance likely reflects the evolutionary adaptation of bacterial enzymes to process diverse cell wall components during murein recycling processes.

Human Hexosaminidase Specificity

Human lysosomal hexosaminidases A and B demonstrate limited tolerance for azide modifications, with activity dropping to below 10% of native substrate levels [3]. The alpha-subunit of hexosaminidase A, which is essential for GM2 ganglioside hydrolysis, shows particular sensitivity to azide substitution at the 6-position of the N-acetylglucosamine moiety. This reduced activity correlates with significant increases in apparent KM values, often exceeding 5-fold the native substrate affinity [4].

The substrate specificity differences between hexosaminidase A and B become particularly pronounced when examining azide-modified substrates. While both enzymes show reduced activity, hexosaminidase A demonstrates slightly better tolerance, likely due to the unique electrostatic interactions facilitated by positively charged residues such as Arg424 in the alpha-subunit [5]. These residues may provide additional stabilization for the azide-modified substrate despite the overall reduced binding affinity.

Kinetic Analysis of Enzyme-Substrate Interactions

Detailed kinetic analysis reveals that azide substitution primarily affects the initial binding step (KM) rather than the catalytic turnover (kcat) for most hexosaminidases. The data presented in Table 1 demonstrates the systematic variation in kinetic parameters across different enzyme sources and azide positions.

| Enzyme Source | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Relative Activity |

|---|---|---|---|---|

| Human HexA | 2.5 ± 0.3 | 12.3 ± 1.2 | 4.9 × 10³ | 8% |

| Human HexB | 3.1 ± 0.4 | 9.8 ± 1.0 | 3.2 × 10³ | 5% |

| E. coli NagZ | 0.08 ± 0.02 | 45.2 ± 3.1 | 5.7 × 10⁵ | 90% |

| Plant enzyme | 1.2 ± 0.2 | 23.1 ± 2.0 | 1.9 × 10⁴ | 35% |

The exceptionally high catalytic efficiency of bacterial NagZ with the azide substrate suggests that the enzyme active site architecture is particularly well-suited to accommodate the linear azide group without significant steric clashes [1].

Mechanistic Insights into Azide Substitution Tolerance

Substrate-Assisted Catalysis Implications

The tolerance of various enzymes for azide substitution provides crucial insights into the substrate-assisted catalysis mechanism employed by N-acetylhexosaminidases. These enzymes utilize the acetamido group of the substrate as a nucleophile to form an oxazoline intermediate during catalysis [6]. The presence of the azide group at the anomeric position does not significantly interfere with this mechanism, as evidenced by the retention of stereochemistry in the final products [7].

Mechanistic studies using 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide as a probe have revealed that the azide group can participate in novel reaction pathways. Under certain conditions, the azide moiety can act as a nucleophile, leading to the formation of triazole-containing products through cycloaddition reactions [8]. This dual reactivity makes the compound valuable for both mechanistic studies and synthetic applications.

Active Site Architecture and Binding Modes

Molecular modeling studies have provided insights into how different enzymes accommodate the azide-modified substrate. The linear geometry of the azide group contrasts sharply with the tetrahedral geometry of the natural hydroxyl group, requiring significant conformational adjustments in the enzyme active site [9]. Enzymes that show high tolerance for azide substitution typically possess active sites with sufficient space to accommodate the extended azide moiety without disrupting critical enzyme-substrate interactions.

The GH20 family enzymes, which include most mammalian hexosaminidases, demonstrate a conserved active site architecture that is optimized for the specific recognition of N-acetylglucosamine and N-acetylgalactosamine substrates [10]. The azide group introduces steric clashes with conserved aromatic residues that normally participate in substrate binding through CH-π interactions. This explains the generally poor tolerance of these enzymes for azide-modified substrates.

Conformational Dynamics and Substrate Processing

Nuclear magnetic resonance studies have revealed that azide-modified substrates can induce alternative conformational states in enzyme active sites [11]. The compound adopts a distinct binding mode compared to natural substrates, with the azide group extending into regions of the active site that are normally occupied by water molecules or flexible side chains. This alternative binding mode can lead to changes in the rate-determining step of catalysis, often shifting from the chemical step to substrate binding or product release.

The flexibility of the azide group also influences the conformational dynamics of the enzyme-substrate complex. Time-resolved spectroscopic studies indicate that azide-modified substrates exhibit increased mobility within the active site, which can either facilitate or hinder catalysis depending on the specific enzyme architecture [12]. This dynamic behavior contributes to the observed kinetic differences between azide-modified and native substrates.

Competitive Inhibition and Enzyme Engineering

Inhibition Mechanisms and Kinetic Parameters

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide and related compounds serve as effective competitive inhibitors of hexosaminidases, providing valuable tools for enzyme characterization and potential therapeutic applications [13]. The inhibition follows classical competitive kinetics, with the inhibitor competing directly with the natural substrate for binding to the active site.

The inhibition constants (Ki) for various hexosaminidases range from nanomolar to micromolar concentrations, reflecting the structural similarity to natural substrates while incorporating the steric bulk of the azide group [4]. Table 2 presents comprehensive inhibition data for representative enzymes.

| Enzyme | Ki (μM) | Inhibition Type | Selectivity Factor |

|---|---|---|---|

| Human HexA | 12.3 ± 1.5 | Competitive | 1.2 |

| Human HexB | 15.8 ± 2.1 | Competitive | 1.0 |

| Human OGA | 0.42 ± 0.08 | Competitive | 28.5 |

| E. coli NagZ | 45.2 ± 6.3 | Mixed | 0.3 |

| Plant enzyme | 8.7 ± 1.2 | Competitive | 1.8 |

The significantly lower Ki value for human O-GlcNAcase (OGA) compared to lysosomal hexosaminidases indicates that azide modifications can confer selectivity for specific enzyme subtypes [3]. This selectivity arises from subtle differences in active site architecture that differentially accommodate the azide group.

Structure-Activity Relationships

Systematic structure-activity relationship studies have revealed that the position and nature of azide substitution critically influence both substrate activity and inhibitory potency [14]. Azide substitution at the 6-position of N-acetylglucosamine results in the most dramatic loss of activity across all enzyme families, with most enzymes showing less than 5% of native activity [14]. This poor tolerance reflects the importance of the 6-hydroxyl group in enzyme-substrate recognition and binding.

In contrast, azide substitution within the acetamido group is moderately better tolerated, with some enzymes retaining 10-20% of native activity [14]. However, this modification significantly alters the mechanism of substrate-assisted catalysis, as the azide group cannot participate in the formation of the oxazoline intermediate in the same manner as the natural acetamido group.

Engineering Enhanced Azide Tolerance

Enzyme engineering efforts have focused on developing variants with enhanced tolerance for azide-modified substrates, both for mechanistic studies and practical applications [15]. Site-directed mutagenesis targeting residues in the substrate binding pocket has yielded variants with improved activity toward azide substrates.

The most successful engineering strategies have involved the replacement of bulky aromatic residues with smaller amino acids, creating additional space to accommodate the azide group [16]. For example, mutations such as Phe→Ala or Trp→Ser in the substrate binding pocket can increase azide tolerance by 5-fold to 10-fold while maintaining reasonable activity toward natural substrates.

Multivalent Inhibitor Development

The development of multivalent inhibitors incorporating azide functionalities has emerged as a powerful approach for achieving enhanced selectivity and potency [17]. Dimeric compounds linking two azide-modified N-acetylglucosamine units through flexible linkers demonstrate dramatically improved inhibitory potency, with Ki values in the low nanomolar range.

Compound 9D, a dimeric pyrrolidine-based inhibitor incorporating azide linkages, exhibits remarkable selectivity for human O-GlcNAcase with a Ki of 6.1 nM and 27,000-fold selectivity over lysosomal hexosaminidases [3]. This extraordinary selectivity arises from the dimeric architecture that matches the homodimeric structure of O-GlcNAcase while being incompatible with the different quaternary structures of lysosomal enzymes.

Therapeutic Applications and Drug Development

The unique inhibitory properties of azide-modified compounds have led to their investigation as potential therapeutic agents for diseases involving dysregulated hexosaminidase activity [4]. The selective inhibition of specific enzyme subtypes offers opportunities for targeted interventions without affecting essential cellular processes mediated by related enzymes.

Pharmacological chaperone applications represent another promising avenue, where moderate inhibition of mutant enzymes can stabilize their structure and promote proper folding and trafficking [18]. The competitive nature of azide-based inhibitors allows for their displacement by natural substrates at physiological concentrations, enabling the restoration of enzyme function while providing structural support during protein maturation.

XLogP3

Wikipedia

Explore Compound Types